molecular formula C12H14N2O2S B1426466 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-81-5

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426466
CAS No.: 1352999-81-5
M. Wt: 250.32 g/mol
InChI Key: PALUBAWCFBYQPC-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a glycine moiety attached to a benzothiazole ring, which is further substituted with methyl groups at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the glycine moiety can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)ethanol
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propylamine

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to the presence of the glycine moiety, which imparts specific chemical and biological properties. This distinguishes it from other benzothiazole derivatives that may have different substituents and, consequently, different reactivity and applications.

Properties

IUPAC Name

2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-4-8(2)11-9(5-7)17-12(13-11)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUBAWCFBYQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
Reactant of Route 3
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

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